molecular formula C10H18O3 B8195365 4,4-Bis(methoxymethyl)cyclohexanone

4,4-Bis(methoxymethyl)cyclohexanone

Cat. No.: B8195365
M. Wt: 186.25 g/mol
InChI Key: BURXWFBTRRSLKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(methoxymethyl)cyclohexanone can be achieved through various methods. One common approach involves the reaction of cyclohexanone with formaldehyde and methanol under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the methoxymethyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(methoxymethyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,4-Bis(methoxymethyl)cyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(methoxymethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products .

Comparison with Similar Compounds

Uniqueness: 4,4-Bis(methoxymethyl)cyclohexanone is unique due to its methoxymethyl groups, which provide distinct reactivity and properties compared to its analogs. These groups can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

4,4-bis(methoxymethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-12-7-10(8-13-2)5-3-9(11)4-6-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURXWFBTRRSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC(=O)CC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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